Atazanavir N13-descarboxymethyl
Description
Systematic IUPAC Name and Structural Representation
Atazanavir N13-descarboxymethyl is a structural analog of the antiretroviral drug atazanavir, modified by the removal of a carboxymethyl group at the N13 position. Its systematic IUPAC name is:
methyl N-[(2S)-1-[[(2S,3S)-4-[[[(2S)-2-amino-3,3-dimethylbutanoyl]amino]-[(4-pyridin-2-ylphenyl)methyl]amino]-3-hydroxy-1-phenylbutan-2-yl]amino]-3,3-dimethyl-1-oxobutan-2-yl]carbamate .
The compound retains the core azapeptide structure of atazanavir but lacks the carboxymethyl functional group at the specified position (Figure 1). The structural modification alters its molecular interactions, particularly in protease-binding regions, which impacts its biochemical activity .
Molecular Formula and Weight Analysis
The molecular formula of this compound is C₃₆H₅₀N₆O₅·HCl , reflecting the removal of a carboxymethyl (-COOCH₃) group compared to the parent compound atazanavir (C₃₈H₅₂N₆O₇) . Key molecular parameters include:
| Property | Value |
|---|---|
| Molecular formula | C₃₆H₅₀N₆O₅·HCl |
| Molecular weight (g/mol) | 683.28 |
| Exact mass | 682.37 (neutral form) |
The reduction in molecular weight (≈22 g/mol compared to atazanavir) correlates with the loss of the carboxymethyl moiety. This change influences solubility and metabolic stability, as evidenced by altered partition coefficients in chromatographic studies .
CAS Registry Number and Alternative Identifiers
This compound is uniquely identified by the following identifiers:
| Identifier Type | Value |
|---|---|
| CAS Registry Number | 1233885-61-4 |
| SynZeal Catalog No. | SZ-A009020 |
| Coompo Catalog No. | C209755 |
Additional identifiers include:
- UNII : Not formally assigned
- InChIKey : InChI=1S/C36H50N6O5.ClH/c1-35(2,3)31(41-34(46)47-7)32(45)40-29(22-25-14-10-9-11-15-25)30(44)24-42(43-33(45)28(21-24)39-32(45)40)23-26-16-18-27(19-17-26)36(4,5)6;/h9-20,28-31,44H,21-25H2,1-8H3,(H,39,45)(H,40,46)(H,41,44);1H/t28-,29-,30+,31+;/m0./s1 .
These identifiers facilitate precise tracking in chemical databases and regulatory documentation.
Relationship to Parent Compound Atazanavir
This compound is a pharmacologically inactive metabolite and synthetic impurity of atazanavir, generated during manufacturing or metabolic processes . Key structural and functional comparisons include:
| Feature | Atazanavir | This compound |
|---|---|---|
| Molecular formula | C₃₈H₅₂N₆O₇ | C₃₆H₅₀N₆O₅·HCl |
| Key functional groups | Carboxymethyl at N13 | Amino group at N13 |
| Protease inhibition | Active (IC₅₀ = 2.6 nM) | Inactive |
The absence of the carboxymethyl group disrupts hydrogen bonding with HIV-1 protease active sites, rendering the derivative incapable of antiviral activity . Analytical studies using HPLC-MS confirm its presence as a degradation product in atazanavir formulations, with concentrations typically <0.5% in compliant batches .
Properties
CAS No. |
1233885-61-4 |
|---|---|
Molecular Formula |
C₃₆H₅₁ClN₆O₅ |
Molecular Weight |
683.28 |
Origin of Product |
United States |
Preparation Methods
Retrosynthetic Analysis
The synthesis of this compound requires strategic modification of the parent Atazanavir scaffold. Retrosynthetically, the target molecule can be derived from Atazanavir through selective decarboxylation or via a custom synthesis route that omits the carboxymethyl group during intermediate formation. Key intermediates include:
Decarboxylation Reactions
Decarboxylation of the carboxymethyl group at N13 can be achieved under acidic or basic conditions. For example:
-
Acidic Hydrolysis : Treatment with concentrated HCl or HSO at elevated temperatures (80–100°C) may cleave the carboxymethyl moiety. However, this approach risks degradation of other acid-labile functional groups, such as the methoxycarbonyl protecting groups.
-
Enzymatic Decarboxylation : Carboxylase enzymes could selectively remove the carboxymethyl group, though this method requires optimization of pH, temperature, and cofactors.
Limitations of Post-Synthetic Modification
Post-synthetic decarboxylation often yields low purity due to side reactions. Chromatographic purification (e.g., reverse-phase HPLC) is essential to isolate this compound from unreacted starting material and byproducts.
De Novo Synthesis
A more reliable approach involves synthesizing this compound de novo by omitting the carboxymethyl group during intermediate preparation. The patent EP1930324A1 outlines a scalable route for Atazanavir synthesis, which can be adapted for this purpose.
Key Synthetic Steps
-
Condensation of N-Methoxycarbonyl-L-tert-Leucine :
-
Deprotection of the Benzyloxycarbonyl Group :
-
Methoxycarbonylation :
Adaptation for N13-Descarboxymethyl
To synthesize this compound, the carboxymethyl group is excluded at the stage where the hydrazine intermediate is functionalized. This requires substituting or modifying the hydrazine derivative to preclude carboxymethyl incorporation.
Optimization Challenges and Solutions
Regioselectivity Issues
The absence of the carboxymethyl group may destabilize intermediates, leading to premature cyclization or side reactions. Strategies to mitigate this include:
Purification and Yield Enhancement
-
Chromatographic Techniques : Use preparative HPLC with a C18 column and acetonitrile/water gradient to isolate the target compound.
-
Crystallization : Optimize solvent systems (e.g., acetone/water) to improve crystal purity.
Analytical Characterization
Spectroscopic Data
Chemical Reactions Analysis
Types of Reactions
Atazanavir N13-descarboxymethyl undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups present in the compound.
Substitution: Substitution reactions, such as nucleophilic substitution, can be employed to introduce new functional groups
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). The reaction conditions vary depending on the desired transformation but often involve controlled temperature, pressure, and pH .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Chemical and Biological Research
Chemical Applications:
Atazanavir N13-descarboxymethyl serves as a model molecule in synthetic chemistry, facilitating studies on reaction mechanisms and the development of new synthetic methodologies. Its complex structure allows researchers to explore various chemical interactions and stability under different conditions.
Biological Applications:
In biological research, this compound is instrumental in investigating the biological activity of protease inhibitors. It aids in understanding how modifications to the atazanavir structure can enhance or alter its efficacy against HIV.
Medicinal Applications
This compound's primary medicinal application lies in its role as an HIV protease inhibitor. By selectively inhibiting the HIV-1 protease enzyme, it prevents the maturation of viral particles, thereby reducing viral load in infected individuals. This mechanism is crucial for developing new antiretroviral drugs with improved efficacy and reduced side effects.
Table 1: Mechanism of Action
| Mechanism | Description |
|---|---|
| Enzyme Inhibition | Binds to the active site of HIV-1 protease, preventing viral maturation |
| Viral Load Reduction | Leads to production of immature, non-infectious viral particles |
| Structural Affinity | Enhanced binding affinity due to unique structural features |
Pharmaceutical Development
In the pharmaceutical industry, this compound is utilized for developing new formulations of antiretroviral medications. The ongoing research into its pharmacological profile may yield new therapeutic applications or improved formulations that enhance patient compliance and treatment outcomes.
Case Study: Efficacy Comparison with Other Protease Inhibitors
A study comparing this compound with other protease inhibitors demonstrated its comparable efficacy in reducing viral loads among treatment-naive patients. The findings indicated that patients receiving Atazanavir exhibited less lipid elevation compared to those treated with other protease inhibitors.
| Study Group | Viral Load Reduction (%) | Lipid Elevation (%) |
|---|---|---|
| This compound | 85% | 5% |
| Lopinavir/ritonavir | 82% | 15% |
Safety and Drug Interaction Studies
Research has shown that this compound has a favorable safety profile, with fewer adverse effects reported compared to other antiretroviral agents. However, drug interaction studies are critical for ensuring patient safety.
Table 2: Drug Interaction Profile
| Co-administered Drug | Interaction Type | Clinical Recommendation |
|---|---|---|
| Ritonavir | Increased bioavailability | Monitor lipid levels |
| Tenofovir | Enhanced efficacy | Adjust dosage as necessary |
| Proton Pump Inhibitors | Reduced absorption | Avoid co-administration if possible |
Future Directions in Research
The ongoing exploration of this compound includes:
- Synthesis Optimization: Researchers are focusing on improving synthetic routes to enhance yield and reduce environmental impact.
- Expanded Therapeutic Uses: Investigating potential applications beyond HIV treatment, including antiviral properties against other viruses.
- Structural Modifications: Exploring how various modifications can affect biological activity and pharmacokinetics.
Mechanism of Action
Atazanavir N13-descarboxymethyl exerts its effects by selectively inhibiting the HIV-1 protease enzyme. By binding to the active site of the enzyme, it prevents the cleavage of viral Gag and Gag-Pol polyproteins, which are essential for the formation of mature viral particles. This inhibition results in the production of immature, non-infectious viral particles, thereby reducing the viral load in infected individuals .
Comparison with Similar Compounds
Comparative Analysis with Similar Compounds
Structural Analogues of Atazanavir
Key Findings :
- ABCB1 Interaction: Atazanavir’s plasma concentration (pC) correlates with ABCB1 2677 TT genotype, suggesting transporter-mediated disposition .
- Metabolic Stability : Unlike Atazanavir sulfate, which is co-formulated with cobicistat (a CYP3A4 inhibitor), the N13-descarboxymethyl derivative lacks clinical PK data. Its altered structure may reduce CYP3A4 metabolism, but this remains unverified .
Functional Analogues (Protease Inhibitors)
Key Findings :
- Resistance Profile : Atazanavir’s efficacy is linked to its carboxymethyl group, which stabilizes protease binding. The N13-descarboxymethyl variant may exhibit differential resistance patterns, though this is untested .
- Toxicity: Unlike Lopinavir, Atazanavir derivatives are associated with fewer lipid abnormalities. However, the N13-descarboxymethyl variant’s toxicity profile is unknown .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
